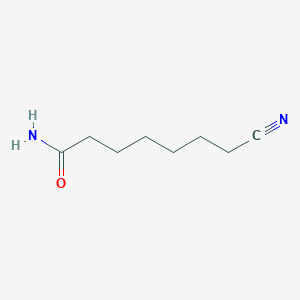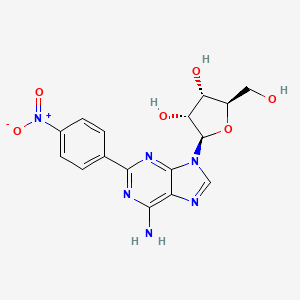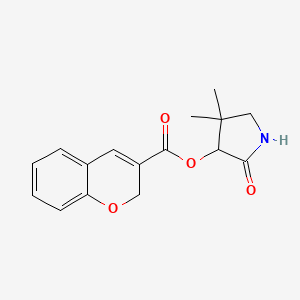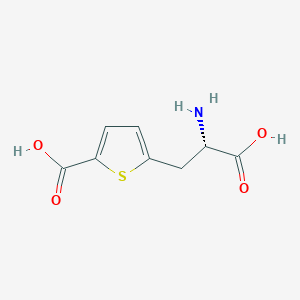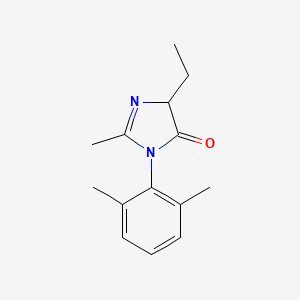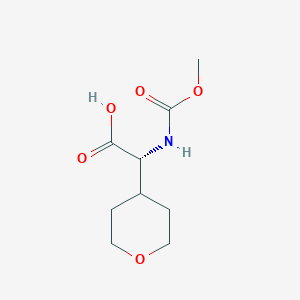
(R)-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, an amino group, and a tetrahydro-2H-pyran-4-yl moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydro-2H-pyran-4-yl acetic acid and methoxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, scalability, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid: The enantiomer of the compound, which may have different biological activities.
2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of an acetic acid moiety.
Uniqueness
®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is unique due to its specific chiral configuration and the presence of both methoxycarbonyl and tetrahydro-2H-pyran-4-yl groups
Propriétés
Formule moléculaire |
C9H15NO5 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
(2R)-2-(methoxycarbonylamino)-2-(oxan-4-yl)acetic acid |
InChI |
InChI=1S/C9H15NO5/c1-14-9(13)10-7(8(11)12)6-2-4-15-5-3-6/h6-7H,2-5H2,1H3,(H,10,13)(H,11,12)/t7-/m1/s1 |
Clé InChI |
PCRRPOJDJXDSHT-SSDOTTSWSA-N |
SMILES isomérique |
COC(=O)N[C@H](C1CCOCC1)C(=O)O |
SMILES canonique |
COC(=O)NC(C1CCOCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


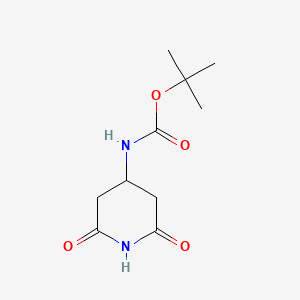


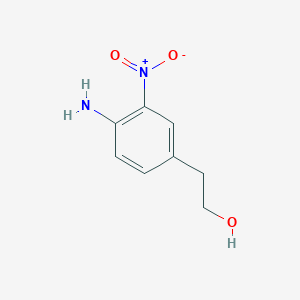
![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
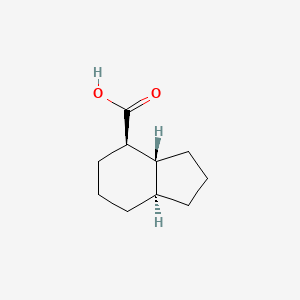
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
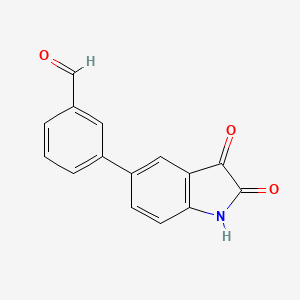
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)
